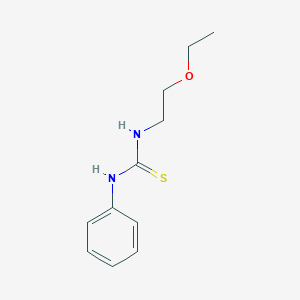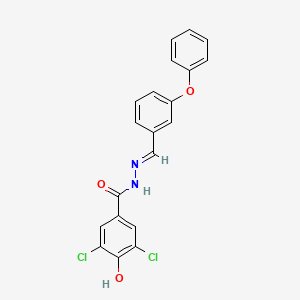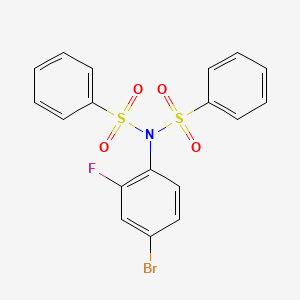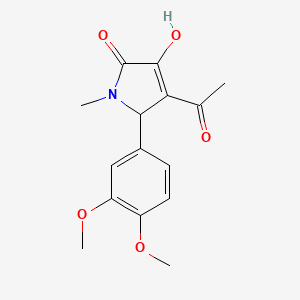![molecular formula C24H27NO7 B5026235 isobutyl 4-({4-[2-(4-methoxyphenyl)-2-oxoethoxy]-4-oxobutanoyl}amino)benzoate](/img/structure/B5026235.png)
isobutyl 4-({4-[2-(4-methoxyphenyl)-2-oxoethoxy]-4-oxobutanoyl}amino)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Isobutyl 4-({4-[2-(4-methoxyphenyl)-2-oxoethoxy]-4-oxobutanoyl}amino)benzoate is a chemical compound that belongs to the class of benzamides. This compound is known for its potential use in scientific research applications due to its unique properties and mechanisms of action. In
作用機序
The mechanism of action of isobutyl 4-({4-[2-(4-methoxyphenyl)-2-oxoethoxy]-4-oxobutanoyl}amino)benzoate involves the inhibition of the activity of certain enzymes, such as COX-2 and 5-LOX. This inhibition results in the reduction of inflammation and pain. Additionally, this compound has been found to modulate the activity of certain receptors, such as the transient receptor potential vanilloid 1 (TRPV1) receptor, which is involved in pain perception.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. This compound has been shown to reduce inflammation and pain in animal models of inflammatory diseases, such as arthritis. It has also been found to have neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's disease.
実験室実験の利点と制限
One advantage of using isobutyl 4-({4-[2-(4-methoxyphenyl)-2-oxoethoxy]-4-oxobutanoyl}amino)benzoate in lab experiments is its ability to inhibit the activity of certain enzymes, such as COX-2 and 5-LOX, which are involved in the inflammatory response. This makes it a useful tool for studying the mechanisms of inflammation and pain. However, one limitation of using this compound is its potential toxicity, which may limit its use in certain experiments.
将来の方向性
There are several future directions for the study of isobutyl 4-({4-[2-(4-methoxyphenyl)-2-oxoethoxy]-4-oxobutanoyl}amino)benzoate. One direction is the development of more potent and selective inhibitors of COX-2 and 5-LOX, which may have greater therapeutic potential for the treatment of inflammatory diseases. Another direction is the study of the neuroprotective effects of this compound in more detail, which may lead to the development of new treatments for neurodegenerative diseases. Additionally, the potential toxicity of this compound should be further investigated to ensure its safety for use in scientific research.
In conclusion, this compound is a unique chemical compound that has potential applications in scientific research. Its ability to inhibit the activity of certain enzymes and modulate the activity of certain receptors makes it a useful tool for studying the mechanisms of inflammation, pain, and neurodegeneration. However, its potential toxicity should be further investigated to ensure its safety for use in scientific research.
合成法
The synthesis of isobutyl 4-({4-[2-(4-methoxyphenyl)-2-oxoethoxy]-4-oxobutanoyl}amino)benzoate involves the reaction of 4-aminobenzoic acid with isobutyl chloroformate in the presence of triethylamine. This reaction results in the formation of isobutyl 4-aminobenzoate, which is then coupled with 4-(2-(4-methoxyphenyl)-2-oxoethyl)benzoic acid in the presence of N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to yield the final product.
科学的研究の応用
Isobutyl 4-({4-[2-(4-methoxyphenyl)-2-oxoethoxy]-4-oxobutanoyl}amino)benzoate has been found to have potential applications in scientific research. This compound has been studied for its anti-inflammatory and analgesic properties. It has also been found to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are involved in the inflammatory response.
特性
IUPAC Name |
2-methylpropyl 4-[[4-[2-(4-methoxyphenyl)-2-oxoethoxy]-4-oxobutanoyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27NO7/c1-16(2)14-32-24(29)18-4-8-19(9-5-18)25-22(27)12-13-23(28)31-15-21(26)17-6-10-20(30-3)11-7-17/h4-11,16H,12-15H2,1-3H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTWDGQWUEHMBQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC(=O)C1=CC=C(C=C1)NC(=O)CCC(=O)OCC(=O)C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27NO7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(1-acetyl-4-piperidinyl)oxy]-N-(4-fluorobenzyl)-3-methoxy-N-methylbenzamide](/img/structure/B5026152.png)
![5-[4-(allyloxy)-3-methoxybenzylidene]-3-(4-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5026159.png)
![N-{2-[(4-chlorophenyl)thio]ethyl}-1-(methylsulfonyl)-4-piperidinecarboxamide](/img/structure/B5026187.png)
![4-{[(2-chloro-3-pyridinyl)amino]sulfonyl}-N-methyl-2-thiophenecarboxamide](/img/structure/B5026194.png)


![1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-N-[3-(1H-pyrazol-1-yl)phenyl]-3-piperidinecarboxamide](/img/structure/B5026214.png)
![3-[3-(1H-pyrazol-3-yl)phenyl]-2-thiophenecarbonitrile](/img/structure/B5026223.png)


![1-fluoro-2-[3-(isopropylthio)propoxy]benzene](/img/structure/B5026249.png)
![5-[4-(allyloxy)-3-chloro-5-ethoxybenzylidene]-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5026257.png)
![2-[1-(4-fluorobenzyl)-2-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-3-yl]-N-isopropylacetamide](/img/structure/B5026262.png)
